molecular formula C28H23ClF3N7O2 B607023 Debio 0617B CAS No. 1332329-27-7

Debio 0617B

Katalognummer B607023
CAS-Nummer: 1332329-27-7
Molekulargewicht: 581.98
InChI-Schlüssel: FLJSOYXRJCMRAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Debio 0617B is a multi-kinase inhibitor . It targets key kinases upstream of STAT3/STAT5 signaling such as JAK, SRC, ABL, and class III/V receptor tyrosine kinases (TKs) . This results in the inhibition of tumor cell growth and metastasis .


Molecular Structure Analysis

The chemical formula of Debio 0617B is C28H23ClF3N7O2 . Its exact mass is 581.16 and its molecular weight is 581.980 .


Chemical Reactions Analysis

Debio 0617B has been developed as a first-in-class kinase inhibitor with a unique profile targeting phospho-STAT3 (pSTAT3) and/or pSTAT5 in tumors through combined inhibition of JAK, SRC, ABL, and class III/V receptor tyrosine kinases (RTK) .


Physical And Chemical Properties Analysis

The chemical formula of Debio 0617B is C28H23ClF3N7O2 . Its exact mass is 581.16 and its molecular weight is 581.980 . The elemental analysis shows that it contains C, 57.79; H, 3.98; Cl, 6.09; F, 9.79; N, 16.85; O, 5.50 .

Wissenschaftliche Forschungsanwendungen

Application in Solid Tumors

Specific Scientific Field

This application falls under the field of Oncology , specifically the study of Solid Tumors .

Summary of the Application

Debio 0617B has been developed as a first-in-class kinase inhibitor with a unique profile targeting phospho-STAT3 (pSTAT3) and/or pSTAT5 in tumors through combined inhibition of JAK, SRC, ABL, and class III/V receptor tyrosine kinases (RTK) .

Methods of Application or Experimental Procedures

Debio 0617B showed dose-dependent inhibition of pSTAT3 in STAT3-activated carcinoma cell lines . It was tested in several mouse xenograft models for in vivo efficacy . To increase in vivo efficacy and STAT3 inhibition, Debio 0617B was tested in combination with the EGFR inhibitor erlotinib in a non–small cell lung cancer xenograft model .

Results or Outcomes

Debio 0617B showed potent antiproliferative activity in a panel of cancer cell lines and in patient-derived tumor xenografts tested in an in vitro clonogenic assay . It showed in vivo efficacy by inhibiting tumor growth in several mouse xenograft models .

Application in Acute Myelogenous Leukemia (AML)

Specific Scientific Field

This application is in the field of Hematology , specifically the study of Acute Myelogenous Leukemia (AML) .

Summary of the Application

Debio 0617B has a unique profile targeting key kinases upstream of STAT3/STAT5 signaling such as JAK, SRC, ABL, and class III/V receptor TKs . It has been shown to reduce the maintenance and self-renewal of primary human AML CD34+ Stem/Progenitor Cells .

Methods of Application or Experimental Procedures

The multi-TK inhibitor Debio 0617B was tested on primary human AML CD34+ stem/progenitor cells in vitro and in xenotransplantation experiments .

Results or Outcomes

Debio 0617B reduced the maintenance and self-renewal of primary human AML CD34+ stem/progenitor cells in vitro and in xenotransplantation experiments, resulting in long-term elimination of human LSCs and leukemia .

Application in Non-Small Cell Lung Cancer (NSCLC)

Specific Scientific Field

This application is in the field of Oncology , specifically the study of Non-Small Cell Lung Cancer (NSCLC) .

Summary of the Application

Debio 0617B has been developed as a kinase inhibitor targeting phospho-STAT3 (pSTAT3) in tumors through combined inhibition of JAK, SRC, ABL, and class III/V receptor tyrosine kinases (RTK) . It has been tested in combination with the EGFR inhibitor erlotinib in a non–small cell lung cancer xenotransplantation model .

Methods of Application or Experimental Procedures

Debio 0617B was tested in combination with the EGFR inhibitor erlotinib in a non–small cell lung cancer xenograft model .

Results or Outcomes

Debio 0617B showed in vivo efficacy by inhibiting tumor growth in several mouse xenograft models . The combination of Debio 0617B with the EGFR inhibitor erlotinib showed increased in vivo efficacy and STAT3 inhibition .

Application in Neoplasms

Specific Scientific Field

This application is in the field of Oncology , specifically the study of Neoplasms .

Summary of the Application

Debio 0617B is a small molecule drug that targets JAK and SRC . It acts as a JAK inhibitor (Janus kinase inhibitor) and SRC inhibitor (Tyrosine-protein kinase SRC inhibitor) .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available information .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available information .

Application in Metastatic Tumors

Specific Scientific Field

This application is in the field of Oncology , specifically the study of Metastatic Tumors .

Summary of the Application

Debio 0617B has been developed as a first-in-class kinase inhibitor with a unique profile targeting phospho-STAT3 (pSTAT3) and/or pSTAT5 in tumors through combined inhibition of JAK, SRC, ABL, and class III/V receptor tyrosine kinases (RTK) . It has been tested in an orthotopic tumor model to evaluate the impact of in vivo STAT3 blockade on metastases .

Methods of Application or Experimental Procedures

To evaluate the impact of in vivo STAT3 blockade on metastases, Debio 0617B was tested in an orthotopic tumor model .

Results or Outcomes

Measurement of primary tumor weight and metastatic counts in lung tissue demonstrated therapeutic efficacy of Debio 0617B in this model . These data show potent activity of Debio 0617B on a broad spectrum of STAT3-driven solid tumors and synergistic activity in combination with EGFR inhibition .

Safety And Hazards

Safety measures for handling Debio 0617B include wearing safety goggles with side-shields, protective gloves, and impervious clothing. A suitable respirator should be used. The product should be kept away from drains, water courses, or the soil .

Zukünftige Richtungen

Debio 0617B has shown potent activity on a broad spectrum of STAT3-driven solid tumors and synergistic activity in combination with EGFR inhibition . It has been tested in several mouse xenograft models and has shown in vivo efficacy by inhibiting tumor growth . In the future, it may result in sustained therapeutic efficacy of targeted therapy in AML and prevent relapses .

Eigenschaften

IUPAC Name

N-[4-chloro-3-[2-[4-(methylcarbamoyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClF3N7O2/c1-33-25(40)16-2-4-19(5-3-16)37-27-35-14-17-15-39(11-9-22(17)38-27)24-13-20(6-7-21(24)29)36-26(41)23-12-18(8-10-34-23)28(30,31)32/h2-8,10,12-14H,9,11,15H2,1H3,(H,33,40)(H,36,41)(H,35,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJSOYXRJCMRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C3CN(CCC3=N2)C4=C(C=CC(=C4)NC(=O)C5=NC=CC(=C5)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClF3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Debio 0617B

Citations

For This Compound
26
Citations
M Murone, R Radpour, A Attinger, AV Chessex… - Molecular cancer …, 2017 - AACR
… LSCs via the multi-TK inhibitor Debio 0617B. Debio 0617B has a unique profile targeting key … In contrast, the multi-TK inhibitor Debio 0617B reduced maintenance and self-renewal of …
Number of citations: 14 aacrjournals.org
M Murone, A Vaslin Chessex, A Attinger… - Molecular cancer …, 2016 - AACR
… Debio 0617B does not target EGFR kinase activity, which is … STAT3 blockade in vivo by Debio 0617B and the EGFR inhibitor … the ability of Debio 0617B to inhibit metastases in vivo. …
Number of citations: 10 aacrjournals.org
CM Huguenin, Y Banz, S Sengupta, M Aguet, S Rigotti… - researchgate.net
… potential of Debio 0617B in primary human AML, Debio 0617B was tested in liquid cultures of isolated primary human CD34+ AML stem/progenitor cells. In this context, Debio 0617B …
Number of citations: 2 www.researchgate.net
M Santoni, F Miccini, A Cimadamore… - Expert opinion on …, 2021 - Taylor & Francis
… Among emerging agents, Debio 0617B, is a first-in-class kinase inhibitor with a unique profile … Debio 0617B showed a potent activity on a broad spectrum of STAT3-driven solid tumors …
Number of citations: 15 www.tandfonline.com
CY Loh, A Arya, AF Naema, WF Wong, G Sethi… - Frontiers in …, 2019 - frontiersin.org
… Recently, Debio 0617B is the first-in-class kinase inhibitor that targeting phospho-STAT3 (pSTAT3… Debio 0617B demonstrated dose-dependent inhibition of pSTAT3 in STAT3-activated …
Number of citations: 265 www.frontiersin.org
M Murone, AV Chessex, A Attinger, R Ramachandra… - Mol Cancer Ther, 2016
Number of citations: 0
T Stiehl, A Marciniak-Czochra - Current Opinion in Systems Biology, 2017 - Elsevier
Self-renewal is the process by which stem cells give rise to stem cells. Recent insights from experimental and theoretical models suggest that self-renewal not only influences the stem …
Number of citations: 47 www.sciencedirect.com
AA Zulkifli, FH Tan, TL Putoczki, SS Stylli… - Molecular and cellular …, 2017 - Elsevier
Several EGFR inhibitors are currently undergoing clinical assessment or are approved for the clinical management of patients with varying tumour types. However, treatment often …
Number of citations: 55 www.sciencedirect.com
E Differding - ChemMedChem, 2014 - Wiley Online Library
… Debiopharm and Aurigene also signed a license agreement to develop and commercialize Debio 0617B, a multi-kinase inhibitor, which passed the clinical candidate nomination stage …
C An, H Li, X Zhang, J Wang… - International …, 2019 - spandidos-publications.com
… Conversely, Stat3 is inhibited by Debio 0617B, a novel RTK inhibitor that inhibits Stat3 in Stat3-activated carcinoma cell lines and causes a dose-dependent decrease in cell …
Number of citations: 22 www.spandidos-publications.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.